molecular formula C7H4ClN3O2 B2999866 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1546151-96-5

2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2999866
CAS No.: 1546151-96-5
M. Wt: 197.58
InChI Key: NOGUJKBWRMPYSD-UHFFFAOYSA-N
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Description

2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of both nitrogen and chlorine atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[1,5-a]pyridine derivatives .

Scientific Research Applications

2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, as a JAK1 and JAK2 inhibitor, it binds to the active sites of these enzymes, blocking their activity and thereby modulating signaling pathways involved in cell proliferation and immune responses .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing a wide range of derivatives with diverse biological activities .

Properties

IUPAC Name

2-chloro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUJKBWRMPYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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